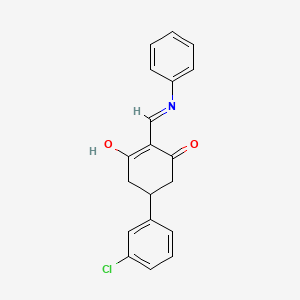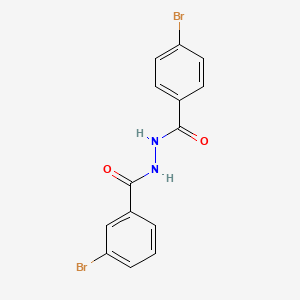![molecular formula C14H20BrNO2S B6087515 4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6087515.png)
4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BRD73954 and belongs to the class of morpholine derivatives.
Wirkmechanismus
BRD73954 inhibits BET proteins by binding to the bromodomain, which prevents the interaction between BET proteins and acetylated histones. This, in turn, leads to the downregulation of gene expression. The inhibition of BET proteins has been shown to have therapeutic potential in cancer and other diseases.
Biochemical and Physiological Effects:
BRD73954 has been found to have biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BRD73954 has several advantages for lab experiments. It is a potent inhibitor of BET proteins and has been optimized for high purity and yield. It has also been shown to have anti-inflammatory properties, which may be useful in studying inflammatory diseases. However, there are some limitations to using BRD73954 in lab experiments. It may have off-target effects, and its mechanism of action may not be fully understood.
Zukünftige Richtungen
There are several future directions for the study of BRD73954. One potential direction is to investigate its therapeutic potential in cancer and other diseases. Another direction is to study its anti-inflammatory properties in more detail. Additionally, further studies are needed to understand its mechanism of action and potential off-target effects. Overall, BRD73954 has shown promise as a tool compound for the study of BET proteins and their role in disease.
Synthesemethoden
The synthesis of BRD73954 involves the reaction of 4-bromo-5-propyl-2-thiophenecarboxylic acid with 2,6-dimethylmorpholine in the presence of a coupling agent. The reaction results in the formation of BRD73954 as a white solid with a purity of more than 95%. The synthesis method has been optimized to yield a high purity product with a high yield.
Wissenschaftliche Forschungsanwendungen
BRD73954 has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the development of cancer and other diseases. BRD73954 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-4-5-12-11(15)6-13(19-12)14(17)16-7-9(2)18-10(3)8-16/h6,9-10H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMIWXGTUTZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CC(OC(C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-propylthiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrahydro-2-furanylmethyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6087437.png)

![1-(2,5-dimethoxyphenyl)-5-{[(2,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087466.png)

![N-(3,5-dimethoxybenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6087472.png)
![1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6087478.png)
![1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6087485.png)

![1-(1-ethyl-3-piperidinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6087499.png)

![N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6087507.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6087513.png)
![4-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6087530.png)